molecular formula C9H17NO B1426896 6-Oxaspiro[4.5]decan-9-amine CAS No. 1343353-82-1

6-Oxaspiro[4.5]decan-9-amine

Cat. No. B1426896
M. Wt: 155.24 g/mol
InChI Key: PPOWVINCRQGBEG-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-amine is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . It is also known as TRV130 or Oliceridine .


Molecular Structure Analysis

The InChI code for 6-Oxaspiro[4.5]decan-9-amine is 1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2 . This indicates that the molecule contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Physical And Chemical Properties Analysis

6-Oxaspiro[4.5]decan-9-amine has a boiling point of 248.8±33.0 °C and a density of 1.02±0.1 g/cm3 at 20 °C and 760 Torr . It is available in liquid form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches: The synthesis of oxaspiro compounds, including 6-Oxaspiro[4.5]decan-9-amine, involves advanced chemical reactions that yield spirocyclic frameworks. These compounds are synthesized through methods such as the Nicholas reaction, which enables the formation of complex oxaspiro skeletons like 1-oxaspiro[4.4]nonane, 1-oxaspiro[4.5]decane, 6-oxaspiro[4.5]decane, and 1-oxaspiro[5.5]undecane frameworks in high yields (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Biological Evaluation and Potential Applications

  • Antimycobacterial Activity: Certain derivatives of oxaspiro compounds have been evaluated for their antimycobacterial properties. For example, 4-thiazolidinone derivatives exhibiting the oxaspiro structure showed significant activity against mycobacterial infections, with some compounds demonstrating more than 90% inhibition at specific concentrations (Srivastava, Gaikwad, Haq, Sinha, & Katti, 2005).
  • Antitumor Activity: Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, designed from oxaspiro[4.5]decan structures, have shown moderate to potent antitumor activity against several human cancer cell lines, indicating their potential as promising leads in cancer therapy (Yang, Zhong, Zheng, Wang, & He, 2019).

Chemical Structure and Analysis

Safety And Hazards

The safety information for 6-Oxaspiro[4.5]decan-9-amine indicates that it is classified under GHS05 and GHS07, with the signal word "Danger" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Biased opioid ligands like 6-Oxaspiro[4.5]decan-9-amine are of interest in drug development, with the goal of designing and synthesizing derivatives that are equally or more potent than morphine but most importantly are devoid of the dangerous residual side effects and abuse potential . This compound is currently being evaluated in human clinical trials for the treatment of acute severe pain .

properties

IUPAC Name

6-oxaspiro[4.5]decan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-3-6-11-9(7-8)4-1-2-5-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOWVINCRQGBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[4.5]decan-9-amine

CAS RN

1343353-82-1
Record name 6-oxaspiro[4.5]decan-9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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